N-(3-chlorophenyl)-1-cyanoformamide

Description

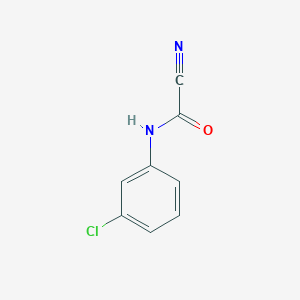

N-(3-chlorophenyl)-1-cyanoformamide is a substituted aromatic amide characterized by a 3-chlorophenyl group linked to a cyanoformamide moiety (-NH-C(=O)-CN).

Properties

CAS No. |

15313-46-9 |

|---|---|

Molecular Formula |

C8H5ClN2O |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-1-cyanoformamide |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,(H,11,12) |

InChI Key |

JWDYTQCFUCWWOY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C#N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C#N |

Other CAS No. |

15313-46-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(3-chlorophenyl)-1-cyanoformamide and related compounds:

Key Observations:

- Core Structure: Unlike phthalimide derivatives (cyclic imides) or benzothiazole-linked amides , this compound features a simpler amide backbone, which may enhance synthetic accessibility.

- Functional Groups: The cyanoformamide group (-NH-C(=O)-CN) offers distinct electronic and steric properties compared to nitrobenzamide (-NO₂) or trifluoromethyl-acetamide . The cyano group’s strong electron-withdrawing nature could increase reactivity in nucleophilic substitutions.

- Substituent Positioning : The 3-chlorophenyl group is a common motif across analogs, suggesting its role in enhancing lipophilicity and binding interactions in bioactive molecules .

Preparation Methods

Reaction Mechanism and Optimization

The method involves treating N-(3-chlorophenyl)aminomalononitrile with a base in a polar aprotic solvent, leading to oxidative decyanation and subsequent formation of the cyanoformamide structure. The reaction proceeds via a proposed mechanism where the base deprotonates the aminomalononitrile, initiating a cascade that eliminates a cyanide ion and forms the carbonyl group.

Key parameters include:

-

Base selection : CsCO or CsOAc (1–2 equiv) are optimal for balancing reactivity and selectivity.

-

Solvent : 1,4-Dioxane or acetonitrile at 35–45°C achieves full conversion within 2–8 hours.

-

Substrate ratio : A 1:1 molar ratio of substrate to base minimizes side reactions.

Case Study: Synthesis of N-(3-Chlorophenyl)-1-Cyanoformamide

Adapting the protocol from CN111620792A, the synthesis proceeds as follows:

Procedure :

-

Combine N-(3-chlorophenyl)aminomalononitrile (0.259 mmol) and CsCO (0.259 mmol) in 1,4-dioxane (1 mL).

-

Reflux at 35°C for 2 hours.

-

Concentrate under reduced pressure and purify via silica gel chromatography (hexane/EtOAc 4:1).

Yield : 80–83% (isolated as a white solid).

Spectroscopic Data :

Limitations and Scalability

While efficient, this method requires pre-synthesis of N-(3-chlorophenyl)aminomalononitrile, which adds steps. Additionally, column chromatography is necessary for purification, limiting industrial-scale applicability.

Method 2: Cyanide Transfer from PhMe2_22SiCN to Isocyanates

Reaction Design and Catalytic System

Developed by Pace et al., this approach employs 3-chlorophenyl isocyanate and PhMeSiCN in the presence of potassium tert-amylate (KOAm). The catalyst facilitates rapid cyanide release, enabling a one-step synthesis:

Advantages :

-

Speed : Reactions complete within 1 minute.

-

Chemoselectivity : No competing side reactions observed.

Synthesis Optimization

Conditions :

-

Solvent : THF at room temperature.

-

Catalyst loading : 5 mol% KOAm.

-

Molar ratio : 1:1.2 (isocyanate:PhMeSiCN).

Procedure :

-

Add 3-chlorophenyl isocyanate (1.0 mmol) to THF (2 mL).

-

Introduce PhMeSiCN (1.2 mmol) and KOAm (0.05 mmol).

-

Stir for 1 minute, quench with saturated NHCl, and extract with EtOAc.

Yield : 92–95% (no chromatography required).

Comparative Efficiency

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Reaction Time | 2–8 hours | 1 minute |

| Yield | 80–83% | 92–95% |

| Purification | Column | Extraction |

| Substrate Availability | Moderate | High |

Comparative Analysis of Preparation Methods

Practical Considerations

-

Method 1 is preferable for laboratories with access to aminomalononitrile precursors.

-

Method 2 excels in speed and yield, ideal for high-throughput applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-1-cyanoformamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide bond formation between 3-chloroaniline and cyanoformic acid derivatives. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is typically employed to activate the carboxyl group, followed by nucleophilic acyl substitution. Reaction optimization includes controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the aromatic protons (δ 7.2–7.8 ppm) and cyano group (C≡N, ~δ 110–120 ppm in 13C).

- Mass Spectrometry (EI-MS or HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 195.02 for C8H5ClN2O).

- IR Spectroscopy : Identify stretches for C≡N (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹).

- Elemental Analysis : Validate purity (>95%) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 4–12 weeks. Monitor degradation via HPLC for purity loss and LC-MS for byproduct identification. Store in amber vials at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Apply direct methods in SHELXS for phase determination, followed by refinement via SHELXL to model thermal parameters and hydrogen bonding.

- Validation : Check Flack parameter ( ) to confirm absolute configuration and avoid false chirality assignments.

- Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate bond lengths/angles and intermolecular interactions .

Q. How can researchers address contradictions in crystallographic data, such as enantiomorph-polarity misassignment?

- Methodological Answer : For non-centrosymmetric structures, use the Flack x parameter ( ) instead of Rogers’ η, as it reduces overprecision in near-centrosymmetric cases. Validate results by refining twin components (e.g., using TWIN/BASF in SHELXL) and cross-checking with Hirshfeld surface analysis to confirm packing effects .

Q. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sensitivity to chlorophenyl motifs (e.g., kinases, hydrolases).

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenases).

- Dose-Response : Test concentrations from 1 nM–100 µM to calculate IC50 values.

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate results with orthogonal techniques (SPR for binding affinity).

- SAR Studies : Synthesize analogs (e.g., halogen substitution) to correlate structure with activity .

Notes on Evidence Usage

- Excluded Sources : BenchChem () and 960化工网 ( ) were omitted per reliability guidelines.

- Structural Analogs : FAQs derived from methodologies applied to compounds with similar functional groups (e.g., cyanoacetamides, arylidene-hydrazinyl derivatives) .

- Safety : Toxicity data from structurally related compounds () informed handling protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.